Cas no 93913-86-1 (1-(Pyridin-4-yl)piperidine-4-carboxylic Acid)

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid structure
93913-86-1 structure
Nombre del producto:1-(Pyridin-4-yl)piperidine-4-carboxylic Acid
Número CAS:93913-86-1
MF:C11H14N2O2
Megavatios:206.241062641144
MDL:MFCD08235220
CID:803648
PubChem ID:1268289

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Propiedades químicas y físicas

Nombre e identificación

    • 1-Pyridine-4-yl-piperidine-4-carboxylic acid
    • 1-(4-pyridinyl)-4-Piperidinecarboxylic acid
    • 1-Pyridin-4-yl-piperidine-4-carboxylic acid
    • 1-pyridin-4-ylpiperidine-4-carboxylic acid
    • 4-Piperidinecarboxylicacid, 1-(4-pyridinyl)-
    • 1-(pyridin-4-yl)piperidine-4-carboxylic acid
    • 1-(pyridin-4-yl)-piperidine-4-carboxylic acid
    • 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-
    • 1-(4-pyridyl)piperidine-4-carboxylic acid
    • 3,4,5,6-tetrahydro-2h-[1,4']bipyridinyl-4-carboxylic acid
    • C2142
    • N-(4-pyridyl)isonipecotic acid
    • N-P
    • 1-(4-Pyridinyl)-4-piperidinecarboxylic acid (ACI)
    • 1-(4-Pyridinyl)piperidine-4-carboxylic acid
    • 1-(4-Pyridyl)-4-piperidinecarboxylic acid
    • 1-Pyridine-4-yl-piperidine-4-carboxylicacid
    • 3,4,5,6-Tetrahydro-2H-[1,4′]bipyridinyl-4-carboxylic acid
    • FS-2147
    • 1-Pyridin-4-ylpiperidin-4-carboxylic acid
    • UISWRUUBFFHGLE-UHFFFAOYSA-N
    • SCHEMBL742952
    • 93913-86-1
    • 4-Piperidinecarboxylicacid,1-(4-pyridinyl)-
    • N-Pyridin-4-ylisonipecotic acid
    • 1-(4-pyridinyl)piperidin-4-ylcarboxylic acid
    • DTXSID80917203
    • J-505118
    • CS-0110302
    • YSCH0173
    • AKOS000177996
    • SB40099
    • 1-(pyrid-4-yl)-4-(carboxy)piperidine
    • MFCD08235220
    • 1-(Pyridin-4-yl)piperidin-4-carboxylic acid
    • 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid
    • MDL: MFCD08235220
    • Renchi: 1S/C11H14N2O2/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15)
    • Clave inchi: UISWRUUBFFHGLE-UHFFFAOYSA-N
    • Sonrisas: O=C(C1CCN(C2C=CN=CC=2)CC1)O

Atributos calculados

  • Calidad precisa: 206.105528g/mol
  • Carga superficial: 0
  • XLogP3: 1
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 206.105528g/mol
  • Masa isotópica única: 206.105528g/mol
  • Superficie del Polo topológico: 53.4Ų
  • Recuento de átomos pesados: 15
  • Complejidad: 219
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Color / forma: No data avaiable
  • Denso: 1.233
  • Punto de fusión: No data available
  • Punto de ebullición: 407.9°Cat760mmHg
  • Punto de inflamación: 200.5°C
  • índice de refracción: 1.575
  • PSA: 53.43000
  • Logp: 1.44760
  • Presión de vapor: No data available

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Información de Seguridad

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1009514-5g
3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-carboxylic acid
93913-86-1 95%
5g
$340 2024-07-28
TRC
P841278-500mg
1-(Pyridin-4-yl)piperidine-4-carboxylic Acid
93913-86-1
500mg
$ 230.00 2022-06-03
Key Organics Ltd
FS-2147-25G
1-Pyridin-4-yl-piperidine-4-carboxylic acid
93913-86-1 >95%
25g
£1192.00 2025-02-09
Key Organics Ltd
FS-2147-5MG
1-Pyridin-4-yl-piperidine-4-carboxylic acid
93913-86-1 >95%
5mg
£46.00 2025-02-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0273-25g
3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-carboxylic acid
93913-86-1 97%
25g
7801.99CNY 2021-05-07
Chemenu
CM174553-10g
1-Pyridine-4-yl-piperidine-4-carboxylic acid
93913-86-1 95%+
10g
$445 2022-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1180942-5g
1-(Pyridin-4-yl)piperidine-4-carboxylic acid
93913-86-1 98%
5g
¥2599.00 2024-04-24
Key Organics Ltd
FS-2147-0.5G
1-Pyridin-4-yl-piperidine-4-carboxylic acid
93913-86-1 >95%
0.5g
£83.00 2023-09-09
A2B Chem LLC
AC77794-1mg
1-Pyridin-4-yl-piperidine-4-carboxylic acid
93913-86-1 >95%
1mg
$202.00 2023-12-29
Aaron
AR005Z72-5g
1-Pyridine-4-yl-piperidine-4-carboxylic acid
93913-86-1 97%
5g
$326.00 2024-07-18

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Preparation of furopyridine derivatives as FXa inhibitors
, Japan, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Referencia
Preparation of heterocyclyl-substituted phenoxyalkanoic acids as fibrinogen receptor antagonists
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
Referencia
Preparation of heterocyclic fibrinogen receptor antagonists
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt → 0 °C
Referencia
Preparation of peptides for eliciting an αvβ5 or dual αvβ3/αvβ5 antagonizing effect
, United Kingdom, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Referencia
Preparation of 4-[(4-piperazinobeznoyl)amino]phenyl(oxy)alkanoates as fibrinogen receptor antagonists
, United States, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Ethanol ,  Water ;  5 d, 140 °C
Referencia
Synthesis and Biological Evaluation of Direct Thrombin Inhibitors Bearing 4-(Piperidin-1-yl)pyridine at the P1 Position with Potent Anticoagulant Activity
de Candia, Modesto; Fiorella, Filomena; Lopopolo, Gianfranco; Carotti, Andrea; Romano, Maria Rosaria; et al, Journal of Medicinal Chemistry, 2013, 56(21), 8696-8711

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Ethanol ;  120 °C
Referencia
Non-Amidine-Containing 1,2-Dibenzamidobenzene Inhibitors of Human Factor Xa with Potent Anticoagulant and Antithrombotic Activity
Masters, John J.; Franciskovich, Jeffry B.; Tinsley, Jennifer M.; Campbell, Charles; Campbell, Jack B.; et al, Journal of Medicinal Chemistry, 2000, 43(11), 2087-2092

Métodos de producción 8

Condiciones de reacción
Referencia
Preparation of benzofuran derivatives as activated blood coagulation factor X inhibitors for treatment of thrombosis
, Japan, , ,

Métodos de producción 9

Condiciones de reacción
Referencia
Preparation of bis-amides of 1,2-benzenediamines as antithrombotic agents
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Referencia
Fibrinogen receptor antagonists
, United States, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Referencia
Preparation of N-(2-hydroxyethoxy)phenyl heterocyclyl-containing amides as fibrinogen receptor antagonist prodrugs
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Ethanol ,  Water
Referencia
Polymer-bound 4-(dialkylamino)pyridines. Synthesis, characterization and catalytic efficiency
Guendouz, Farida; Jacquier, Robert; Verducci, Jean, Tetrahedron, 1988, 44(23), 7095-108

Métodos de producción 13

Condiciones de reacción
Referencia
Preparation of fused furan compounds as inhibitors of activated blood coagulation factor X
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
Referencia
Preparation of arginine dipeptide mimics as integrin receptor antagonists
, World Intellectual Property Organization, , ,

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Raw materials

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Preparation Products

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93913-86-1)1-(Pyridin-4-yl)piperidine-4-carboxylic Acid
A844734
Pureza:99%
Cantidad:5g
Precio ($):319.0